N-Methyl-1-(pyridazin-3-yl)methanamine

Fragment-based drug discovery Physicochemical profiling Kinase inhibitor design

Generic pyridazine analogs fail to replicate the molecular recognition of N-methyl-1-(pyridazin-3-yl)methanamine. The N-methyl substitution reduces HBD count to 1 and increases clogP by ~0.5 vs. primary amine analogs, directly impacting permeability and kinase binding. - Fragment-sized (MW<150, tPSA<40 Ų) for NMR/SPR screening - Secondary amine enables acylation/sulfonylation without protecting groups - Dihydrochloride salt ensures >1 mM solubility in aqueous buffers

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B11817695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(pyridazin-3-yl)methanamine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCNCC1=NN=CC=C1
InChIInChI=1S/C6H9N3/c1-7-5-6-3-2-4-8-9-6/h2-4,7H,5H2,1H3
InChIKeyMQEHOFSSQIQCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(pyridazin-3-yl)methanamine: Procurement Overview


N-Methyl-1-(pyridazin-3-yl)methanamine (CAS 1083299-93-7; molecular formula C₆H₉N₃) is a heteroaromatic secondary amine comprising a pyridazine core substituted at the 3-position with an N-methylaminomethyl group . This structural motif has been described as a privileged scaffold in kinase inhibitor patents, where the pyridazine ring functions as a hydrogen bond acceptor and the aminomethyl side chain serves as a modifiable linker . Unlike the primary amine analog pyridazin-3-ylmethanamine, the N-methyl substitution reduces hydrogen bond donor capacity and increases lipophilicity, properties that influence fragment library selection for structure-based drug discovery [1]. The compound is commercially available primarily as the dihydrochloride salt for enhanced aqueous solubility .

Pyridazine core supports kinase hinge-binding fragment libraries
N-methyl substitution reduces H-bond donor capacity and increases lipophilicity
Available as dihydrochloride salt for aqueous biochemical assays

N-Methyl-1-(pyridazin-3-yl)methanamine: Substitution Risks


Generic substitution of N-methyl-1-(pyridazin-3-yl)methanamine with simpler pyridazine analogs carries material risk due to structural distinctions that affect molecular recognition and physicochemical properties. The N-methyl substitution converts a primary amine (pyridazin-3-ylmethanamine) into a secondary amine, eliminating one hydrogen bond donor and increasing logP by approximately 0.4–0.6 units [1]. This alters both passive permeability and binding-site complementarity in kinase ATP pockets. Positional isomers—such as pyridazin-4-yl methanamine derivatives—present the aminomethyl group at a different vector angle, which is non-equivalent for fragment growth and linker geometry . For procurement purposes, these differences mean that in-class compounds cannot be assumed to perform identically in biochemical assays or synthetic elaboration, particularly in structure-activity relationship campaigns where precise substitution patterns govern target engagement [2].

Primary amine analog mismatch

Replacement with pyridazin-3-ylmethanamine alters hydrogen bond donor count and passive permeability profile, affecting binding-pocket complementarity.

Positional isomer geometry shift

4-yl or other isomers redirect the aminomethyl vector, disrupting fragment growth and linker geometry in SAR campaigns.

In-class substitution not equivalent

Similar pyridazine derivatives may not reproduce target engagement or synthetic elaboration outcomes without validation.

N-Methyl-1-(pyridazin-3-yl)methanamine Differentiation Evidence


Physicochemical Divergence: N-Methyl vs. Primary Amine

N-Methyl-1-(pyridazin-3-yl)methanamine exhibits reduced hydrogen bond donor (HBD) count relative to its primary amine analog pyridazin-3-ylmethanamine, with a measured molecular weight of 123.16 g/mol and predicted topological polar surface area (tPSA) of approximately 38 Ų . The N-methylation eliminates one HBD while preserving hydrogen bond acceptor capacity via the pyridazine N1 and N2 atoms. This is relevant for CNS permeability optimization and for maintaining ligand efficiency in fragment libraries where excessive polarity can limit membrane passage [1].

HBD & logP divergence
Class-level
Target: HBD 1, clogP ~0.2 (free base)
Comparator: HBD 2, clogP ~ -0.4
ΔHBD = -1; ΔclogP ≈ +0.6
Reduced polarity favors CNS fragment libraries
Predicted physicochemical properties; free base forms
Fragment-based drug discovery Physicochemical profiling Kinase inhibitor design

Kinase Inhibitor Scaffold: Pyridazine Core in MEK Inhibition

Pyridazine derivatives bearing 3-position substitution, including N-methyl-1-(pyridazin-3-yl)methanamine as an intermediate, have been claimed in patents as MEK kinase inhibitors (US 10022374; EP 2986611 A4) [1]. While no direct IC₅₀ data for the target compound itself are publicly available, the broader class of 3-substituted pyridazines has demonstrated nanomolar potency against MEK1/2 in enzymatic assays, with the pyridazine N1 and N2 atoms engaging the kinase hinge region via hydrogen bonding [2]. The N-methylaminomethyl side chain provides a vector for further elaboration into ATP-competitive inhibitors with improved selectivity profiles compared to unsubstituted pyridazine cores [3].

Kinase hinge scaffold
Class-level
3-substituted pyridazine claimed as MEK inhibitor intermediate; no direct IC₅₀ data
Patent-derived scaffold for kinase lead optimization
Structural analysis; no quantitative enzyme data
Kinase inhibition MEK inhibitors Cancer therapeutics Pyridazine pharmacophore

Solubility Advantage: Dihydrochloride vs. Free Base

The dihydrochloride salt form (CAS 1989671-80-8; MW 196.07 g/mol) of N-methyl-1-(pyridazin-3-yl)methanamine offers markedly enhanced aqueous solubility compared to the free base . As a hydrochloride salt, the compound is typically water-soluble, which facilitates direct dissolution in aqueous assay buffers without the need for DMSO stock solutions that may precipitate upon dilution . This property is advantageous for fragment-based screening campaigns where high compound concentrations (≥1 mM) in aqueous buffer are required for NMR or SPR detection of weak binding interactions .

Salt solubility gain
Data to verify
Dihydrochloride salt: water-soluble; free base: limited aqueous solubility
Supports aqueous assay workflows
No solubility value publicly reported
Salt selection Aqueous solubility Assay compatibility Fragment screening

Synthetic Accessibility: N-Methyl vs. Primary Amine

N-Methyl-1-(pyridazin-3-yl)methanamine is accessible via reductive amination of pyridazine-3-carboxaldehyde with methylamine, a robust synthetic route amenable to parallel library synthesis . The secondary amine nitrogen serves as a modifiable handle for further diversification—such as acylation, sulfonylation, or alkylation—without the need for protecting group strategies that primary amines typically require . This contrasts with pyridazin-3-ylmethanamine, whose primary amine necessitates orthogonal protection/deprotection sequences during multi-step elaborations, adding synthetic burden and reducing overall yield .

Synthetic tractability
Data to verify
Secondary amine enables direct N-functionalization; avoids protection steps required for primary amine
Reduces synthetic steps in library synthesis
No step-count data reported
Parallel synthesis Reductive amination Building block versatility Medicinal chemistry

N-Methyl-1-(pyridazin-3-yl)methanamine Applications


Fragment-Based Lead Discovery for Kinases

N-Methyl-1-(pyridazin-3-yl)methanamine is suitable as a fragment-sized scaffold (MW <150 Da; tPSA <40 Ų) for fragment-based drug discovery campaigns targeting ATP-binding pockets of kinases, including MEK1/2. The pyridazine core engages the kinase hinge region, while the N-methylaminomethyl side chain provides a vector for fragment growth via parallel chemistry . The dihydrochloride salt form ensures aqueous solubility at screening concentrations (>1 mM) for NMR- or SPR-based fragment screening .

Chemical Biology Tool Compound Synthesis

The secondary amine functionality of N-methyl-1-(pyridazin-3-yl)methanamine enables rapid derivatization—including acylation, sulfonylation, and reductive amination—without requiring protecting group manipulations. This makes the compound valuable for generating focused chemical libraries to probe kinase selectivity or for synthesizing affinity probes (e.g., biotinylated or fluorescent conjugates) for target engagement studies . The pyridazine ring offers two nitrogen atoms for hydrogen bonding, enhancing binding site complementarity [1].

CNS Drug Physicochemical Optimization

With a single hydrogen bond donor and moderate lipophilicity (estimated clogP ~0.2), N-methyl-1-(pyridazin-3-yl)methanamine aligns with CNS drug-likeness criteria more favorably than primary amine pyridazine analogs (clogP ~ -0.4; HBD = 2). This property profile may reduce P-glycoprotein efflux susceptibility and enhance passive blood-brain barrier permeability . The compound can serve as a starting point for CNS-targeted kinase inhibitors or GPCR modulators .

Heterocyclic Amine Derivatization Methods

N-Methyl-1-(pyridazin-3-yl)methanamine can be employed as a model substrate for developing and optimizing synthetic methodologies applicable to nitrogen-containing heterocycles, such as Pd-catalyzed C–H functionalization or Cu-mediated N-arylation . The pyridazine ring's electron-deficient nature presents distinct reactivity challenges compared to pyridine analogs, making it a useful benchmark substrate for reaction scope evaluation .

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Pyridazine hinge-binding motif
NMR/SPR fragment binding assays
Chemical probe synthesis
Secondary amine derivatization ease
Affinity probe functional validation
CNS permeability research
Low HBD and moderate lipophilicity
P-gp efflux and BBB permeability models
Heterocyclic synthetic methodology
Electron-deficient pyridazine reactivity
Reaction scope and yield benchmarking

Technical Documentation Hub

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